

# validation HPLC method for Trimetozine impurity profiling

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Trimetozine

CAS No.: 635-41-6

Cat. No.: S545903

Get Quote

## Comparison of Analytical Methods for Trimetazidine

The table below summarizes the core characteristics of two validated methods for Trimetazidine analysis, helping you evaluate their applicability for different quality control scenarios.

Feature	RP-HPLC Method for Drug Substance & Formulation [1]	RP-TLC-Densitometry Method for Impurity Profiling [2]
Analytical Technique	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)	Reverse-Phase Thin-Layer Chromatography with Densitometry (RP-TLC-Densitometry)
Primary Application	Assay of Trimetazidine Hydrochloride in bulk and tablet dosage forms	Determination of Trimetazidine Dihydrochloride and its three specified impurities (Y-145, Y-235, Y-234)
Separation Stationary Phase	C18 column	TLC plates pre-coated with silica gel 60 RP-18F <sup>2</sup>

Feature	RP-HPLC Method for Drug Substance & Formulation [1]	RP-TLC-Densitometry Method for Impurity Profiling [2]
Mobile Phase	Methanol & Hexane-1-Sulfonic Acid Sodium Salt (pH 3.0 with phosphoric acid) [1]	Acetonitrile-Methanol-0.1% aqueous ortho-phosphoric acid pH 6.2 (4.5:4.5:1, V/V) [2]
Detection	UV at 232 nm [1]	Densitometry at 215 nm [2]
<b>Key Validation Parameters</b>		
▣ Linearity	80-120% of label claim ( $R^2 = 0.999$ ) [1]	0.05-10 µg/spot for TMZ; ranges provided for each impurity [2]
▣ Precision (% RSD)	Repeatability: 0.10%; Intermediate Precision: 0.46% [1]	Mean % RSD ≤ 1.24% for all analytes [2]
▣ Accuracy (% Recovery)	99.21 - 100.27% [1]	99.41 - 100.50% for TMZ and its impurities [2]
▣ Robustness	Robust to flow rate (1.0-1.4 mL/min) and column temperature (20-30°C) changes [1]	Method developed via factor optimization; robust for its intended use [2]
LOD/LOQ	Not specified in the provided excerpt	LOD: 15-20 ng/spot; LOQ: 40-50 ng/spot [2]

## Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental procedures as described in the literature.

### RP-HPLC Method for Trimetazidine Assay

This method is optimized for the quantitative determination of the main active ingredient in bulk and tablet forms.

- **Chromatographic Conditions [1]:**

- **Column:** C18, maintained at ambient temperature.
- **Mobile Phase:** A mixture of Methanol and a pH-adjusted solution of Hexane-1-Sulfonic Acid Sodium Salt. The pH is adjusted to **3.0 using phosphoric acid**.
- **Flow Rate:** **1.2 mL/min**.
- **Detection:** UV detector at **232 nm**.
- **Injection Volume:** 20  $\mu$ L.

- **Validation Summary [1]:**

- The method was validated per ICH guidelines. It demonstrated excellent linearity across a range of 80% to 120% of the test concentration. Precision, expressed as % Relative Standard Deviation (%RSD), was well below 1% for both repeatability and intermediate precision. Accuracy was confirmed via a standard addition method with recoveries close to 100%.

## RP-TLC-Densitometry Method for Impurities

This method is specifically developed for separating and quantifying Trimetazidine from its potential impurities as listed in the British Pharmacopoeia.

- **Chromatographic Conditions [2]:**

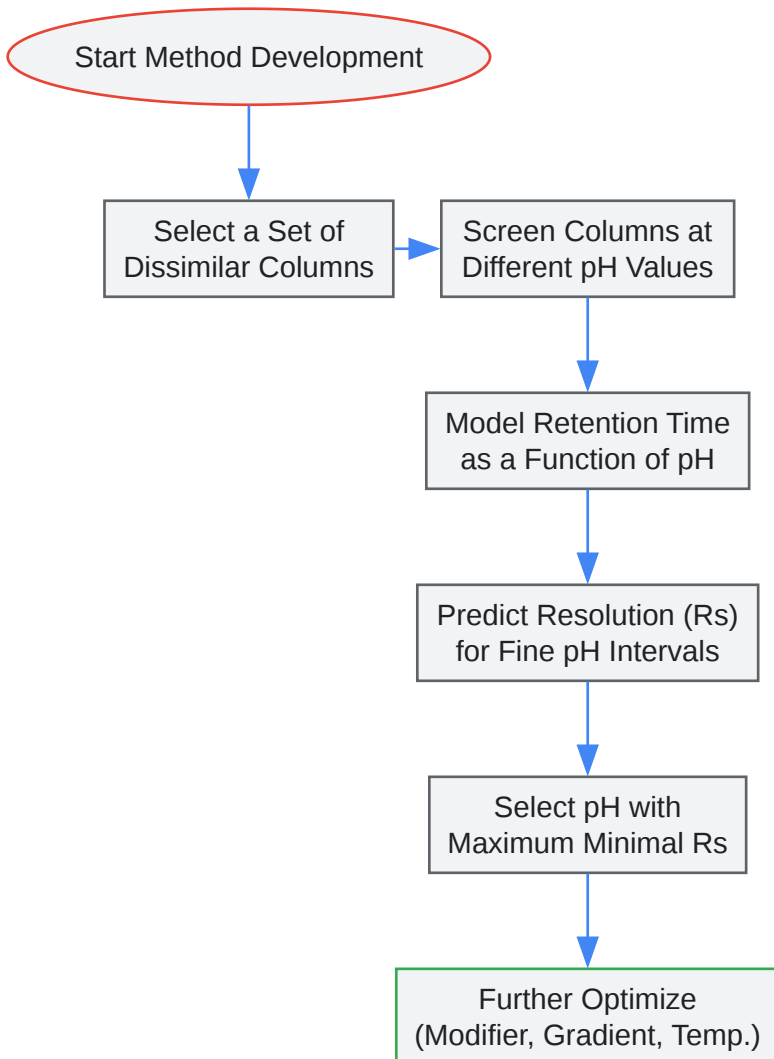
- **Stationary Phase:** Aluminum plates pre-coated with **silica gel 60 RP-18F**.
- **Mobile Phase:** A mixture of **acetonitrile-methanol-0.1% aqueous ortho-phosphoric acid pH 6.2** in a volume ratio of **4.5:4.5:1**.
- **Detection & Quantification:** **Densitometric measurement at 215 nm**. The analysis is based on the reflectance-absorbance of the spots.

- **Validation Summary [2]:**

- The method was validated as per ICH guidelines. It showed high sensitivity with low LOD and LOQ values in the nanogram range. The mean percentage recoveries for Trimetazidine and its three impurities were between 99.41% and 100.50%, with high precision.

## Workflow for HPLC Method Development in Impurity Profiling

Developing a robust HPLC method for impurity profiling is a systematic process. The flowchart below outlines the key stages based on established practices in the field [3].



Click to download full resolution via product page

- **Column Selection:** The process begins by screening the impurity mixture on a set of **dissimilar (orthogonal) reversed-phase columns** (e.g., C18, phenyl, polar-embedded) to identify which stationary phase offers the best inherent selectivity [3].
- **pH Screening:** The most promising columns are then screened at **different mobile phase pH values** (e.g., 2, 4, 7, 9) while keeping other factors constant. pH significantly impacts the ionization and thus the retention of ionizable compounds [3].

- **Modeling & Prediction:** The retention times of the drug substance and its impurities at the screened pH levels are modeled mathematically. This model is used to predict retention and, consequently, the resolution between all peak pairs at much finer pH intervals (e.g., every 0.1 pH unit) [3].
- **Optimum Selection:** The optimal pH is identified as the point that provides the **best separation for the worst-separated peak pair** (maximizes the minimal resolution,  $R_{smin}$ ) across the entire chromatogram [3].
- **Further Optimization:** After selecting the column and pH, the method can be fine-tuned by optimizing the **organic modifier composition** (e.g., acetonitrile vs. methanol), gradient profile, and temperature [3].

## Key Considerations for Your Project

- **Objective Defines Choice:** The RP-HPLC method is ideal for a high-precision assay of the main drug. In contrast, the RP-TLC method is a cost-effective and specific solution for monitoring known impurities.
- **Regulatory Compliance:** Both methods cited were validated according to **International Council for Harmonisation (ICH) guidelines**, which is critical for regulatory submissions [1] [2].
- **Impurity Classification:** Understanding the nature of impurities is crucial. They are classified as organic, inorganic, or residual solvents, and their control is mandated by ICH Q3A/B guidelines [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Development and validation of HPLC method ... [neuroquantology.com]
2. Factor Optimization Study to Develop and Validate a ... [link.springer.com]
3. Method Development for Drug Impurity Profiling: Part 1 [chromatographyonline.com]
4. Impurity profiling and HPLC methods for drug quality ... [amsbiopharma.com]

To cite this document: Smolecule. [validation HPLC method for Trimetozine impurity profiling]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b545903#validation-hplc-method-for-trimetozine-impurity-profiling>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)